3-Fluoro-N-({N'-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with a fluorine atom and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be synthesized from benzoic acid and urea using boric acid as a catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and attacks the fluorine electrophile.
Addition of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is added through a condensation reaction with hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-N-({N’-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-ethylbenzamide: A simpler analog with a similar benzamide core but lacking the hydrazinecarbonyl group.
3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide: A related compound with a nitrophenyl group instead of a hydroxyphenyl group.
Uniqueness
3-Fluoro-N-({N’-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H14FN3O3 |
---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H14FN3O3/c17-13-5-2-4-12(8-13)16(23)18-10-15(22)20-19-9-11-3-1-6-14(21)7-11/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9+ |
InChI Key |
RCOAIMWPUNSTAQ-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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